molecular formula C16H18FNO2 B13834089 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine

1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine

Cat. No.: B13834089
M. Wt: 275.32 g/mol
InChI Key: NFZQRBLOCNIWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine is an organic compound with the molecular formula C15H16FNO2 It is a derivative of ethanamine, featuring a fluoro and methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Fluoro-Methoxy Phenyl Intermediate: This step involves the introduction of a fluoro group onto a methoxy-substituted phenyl ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.

    Etherification: The intermediate is then subjected to etherification with 4-methoxybenzyl alcohol under acidic conditions to form the desired methoxyphenyl ether.

    Reductive Amination: The final step involves the reductive amination of the ether intermediate with ethanamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • 1-(5-Fluoro-2-(4-fluorophenoxy)phenyl)-N-methylmethanamine
  • 4-Methoxyphenylboronic acid

Comparison: 1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable scaffold for drug design and material synthesis.

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

1-[5-fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine

InChI

InChI=1S/C16H18FNO2/c1-11(18)15-9-13(17)5-8-16(15)20-10-12-3-6-14(19-2)7-4-12/h3-9,11H,10,18H2,1-2H3

InChI Key

NFZQRBLOCNIWHY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.